molecular formula C4H8N4S B044530 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole CAS No. 116035-53-1

2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole

Cat. No.: B044530
CAS No.: 116035-53-1
M. Wt: 144.2 g/mol
InChI Key: XVDDGCIIUDCQMW-UHFFFAOYSA-N
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Description

2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole ring substituted with an ethyl group at position 2 and a hydrazinyl group at position 5. This structure confers unique chemical reactivity and biological activity, making it valuable in medicinal chemistry, corrosion inhibition, and materials science . Its synthesis typically involves the reaction of thiosemicarbazide with substituted aldehydes or ketones under acidic conditions, followed by cyclization .

Properties

CAS No.

116035-53-1

Molecular Formula

C4H8N4S

Molecular Weight

144.2 g/mol

IUPAC Name

(5-ethyl-1,3,4-thiadiazol-2-yl)hydrazine

InChI

InChI=1S/C4H8N4S/c1-2-3-7-8-4(6-5)9-3/h2,5H2,1H3,(H,6,8)

InChI Key

XVDDGCIIUDCQMW-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NN

Canonical SMILES

CCC1=NN=C(S1)NN

Synonyms

1,3,4-Thiadiazole,2-ethyl-5-hydrazino-(6CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiadiazoles

Structural Features

The thiadiazole core (a five-membered ring containing two nitrogen and one sulfur atom) is conserved across analogs, but substituents at positions 2 and 5 determine their properties:

Compound Substituent (Position 2) Substituent (Position 5) Key Applications
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole Ethyl Hydrazinyl Antimicrobial agents, corrosion inhibitors
2-Amino-5-ethylthio-1,3,4-thiadiazole (AETD) Amino Ethylthio Copper corrosion inhibition in HCl/NaCl
2-Amino-5-ethyl-1,3,4-thiadiazole (AETDA) Amino Ethyl Corrosion inhibition in NaCl solutions
2-Amino-5-hydrazino-1,3,4-thiadiazole Amino Hydrazinyl Intermediate for imidazothiadiazole synthesis
5-(Phenyl)-4H-1,2,4-triazole-3-thiole (PTAT) Phenyl Triazole-thiol Comparative corrosion inhibitor

Key Observations :

  • Hydrazinyl vs.
  • Ethyl vs. Ethylthio Groups : Ethylthio substituents (e.g., in AETD) increase electron density on the thiadiazole ring, enhancing adsorption on metal surfaces .

Yield Comparison :

  • Target compound synthesis yields range from 65–85%, comparable to AETD (70–80%) but lower than PTAT (85–90%) .

Functional Performance

Corrosion Inhibition
  • This compound: Hydrazinyl groups enable strong chelation with copper, reducing corrosion rates in acidic environments.
  • AETD : Exhibits 92% inhibition efficiency in 1 M HCl due to ethylthio-enhanced adsorption .
  • AETDA : Shows 88% efficiency in 3.5% NaCl, attributed to the ethyl group’s hydrophobic effects .
Antimicrobial Activity
  • Triazolo-thiadiazoles : Compounds like 3,6-diaryl-5,6-dihydrotriazolo[3,4-b][1,3,4]thiadiazoles () exhibit potent activity against Staphylococcus aureus and E. coli, with MIC values of 8–16 µg/mL.
  • This compound : Expected to show enhanced activity due to hydrazine’s ability to disrupt bacterial membranes, but empirical data is pending .

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